molecular formula C20H29BrO2 B1259429 Sphaerococcenol A

Sphaerococcenol A

Cat. No. B1259429
M. Wt: 381.3 g/mol
InChI Key: MLAJPUJSVVNEHK-SYVORCANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sphaerococcenol A is a natural product found in Spongia zimocca and Sphaerococcus coronopifolius with data available.

Scientific Research Applications

Chemical Structure and Rearrangement

  • Sphaerococcenol A, when treated with alkali, undergoes a base-induced rearrangement involving an acyloin rearrangement followed by an intramolecular nucleophilic displacement, as studied by Cafieri et al. (1978) (Cafieri et al., 1978).

Biological Activities and Applications

  • Antibiotic and Antimalarial Activities:

    • Etahiri et al. (2001) identified Sphaerococcenol A's antimalarial activity against Plasmodium falsciparum strains, indicating its potential in treating chloroquine-resistant malaria (Etahiri et al., 2001).
  • Potential in Traditional Medicine and Nutraceutical Applications:

    • Touati et al. (2017) explored the phenolic composition and biological prospecting of Retama sphaerocarpa, involving compounds like Sphaerococcenol A, highlighting its relevance in traditional medicine and as a source of bioactive natural components (Touati et al., 2017).
  • Antimicrobial and Antioxidant Properties:

    • Tandon and Gupta (2020) examined the antimicrobial and antioxidant properties of Sphaeranthus indicus, containing Sphaerococcenol A, indicating its efficacy against bacterial pathogens and potential in oxidative stress management (Tandon & Gupta, 2020).

Agronomic and Environmental Applications

  • Agricultural Biostimulants:

    • Velasco-Ramírez et al. (2022) researched the application of Verbesina sphaerocephala extracts, which could include Sphaerococcenol A, in promoting plant development, presenting a natural alternative to synthetic agrochemicals (Velasco-Ramírez et al., 2022).
  • Potential in Biocontrol and Plant Growth Promotion:

    • Shabanamol et al. (2017) demonstrated the biocontrol efficacy of Lysinibacillus sphaericus against rice diseases, suggesting that compounds like Sphaerococcenol A could enhance the biocontrol properties of such microorganisms (Shabanamol et al., 2017).

properties

Product Name

Sphaerococcenol A

Molecular Formula

C20H29BrO2

Molecular Weight

381.3 g/mol

IUPAC Name

(4S,4aS,4bS,8S,8aS,10aR)-8a-(bromomethyl)-4-hydroxy-4,10a-dimethyl-8-propan-2-yl-4a,4b,7,8,9,10-hexahydrophenanthren-3-one

InChI

InChI=1S/C20H29BrO2/c1-13(2)14-6-5-7-15-17-18(3,10-11-20(14,15)12-21)9-8-16(22)19(17,4)23/h5,7-9,13-15,17,23H,6,10-12H2,1-4H3/t14-,15-,17-,18-,19+,20-/m0/s1

InChI Key

MLAJPUJSVVNEHK-SYVORCANSA-N

Isomeric SMILES

CC(C)[C@@H]1CC=C[C@@H]2[C@@]1(CC[C@]3([C@H]2[C@](C(=O)C=C3)(C)O)C)CBr

Canonical SMILES

CC(C)C1CC=CC2C1(CCC3(C2C(C(=O)C=C3)(C)O)C)CBr

synonyms

sphaerococcenol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sphaerococcenol A
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Sphaerococcenol A
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Sphaerococcenol A
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Sphaerococcenol A
Reactant of Route 6
Sphaerococcenol A

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